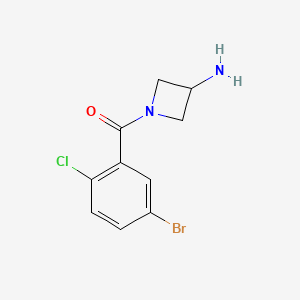
1-(5-Bromo-2-chlorobenzoyl)azetidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-chlorobenzoyl)azetidin-3-amine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines
Méthodes De Préparation
The synthesis of 1-(5-Bromo-2-chlorobenzoyl)azetidin-3-amine typically involves multiple steps, starting from 5-bromo-2-chlorobenzoic acid. The preparation method includes:
Bromination: 2-chlorobenzonitrile is subjected to bromination to produce 5-bromo-2-chlorobenzonitrile.
Hydrolysis: The brominated product undergoes hydrolysis in the presence of an alkali to form 5-bromo-2-chlorobenzoate.
Azetidine Formation: The final step involves the formation of the azetidine ring, which can be achieved through various synthetic routes, including cyclization reactions.
Industrial production methods focus on optimizing these steps to achieve high yield and purity, often involving the use of protective groups and selective reagents to enhance the efficiency of the reactions .
Analyse Des Réactions Chimiques
1-(5-Bromo-2-chlorobenzoyl)azetidin-3-amine undergoes several types of chemical reactions due to the presence of reactive functional groups:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions under appropriate conditions.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution and ring-opening reactions.
Common reagents used in these reactions include strong nucleophiles for substitution and specific catalysts for ring-opening reactions. The major products formed depend on the reaction conditions and the reagents used .
Applications De Recherche Scientifique
1-(5-Bromo-2-chlorobenzoyl)azetidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-2-chlorobenzoyl)azetidin-3-amine involves its interaction with molecular targets through its reactive functional groups. The azetidine ring can undergo nucleophilic attack, leading to ring-opening and subsequent reactions with biological molecules . The exact pathways depend on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
1-(5-Bromo-2-chlorobenzoyl)azetidin-3-amine can be compared with other azetidine derivatives and similar compounds:
Aziridines: Aziridines are three-membered nitrogen-containing rings with higher ring strain and different reactivity profiles.
Imidazoles: Imidazoles are five-membered rings with nitrogen atoms, offering different chemical properties and applications.
Similar compounds include other halogenated azetidines and aziridines, each with distinct reactivity and applications .
Propriétés
IUPAC Name |
(3-aminoazetidin-1-yl)-(5-bromo-2-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN2O/c11-6-1-2-9(12)8(3-6)10(15)14-4-7(13)5-14/h1-3,7H,4-5,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDZILOLZWMROU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC(=C2)Br)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














